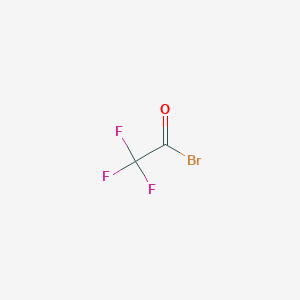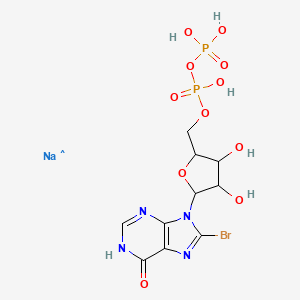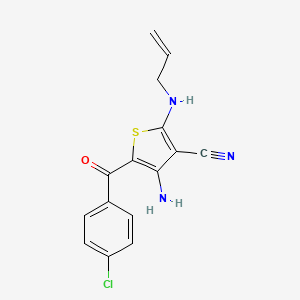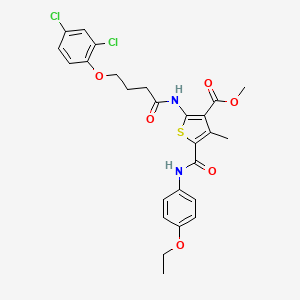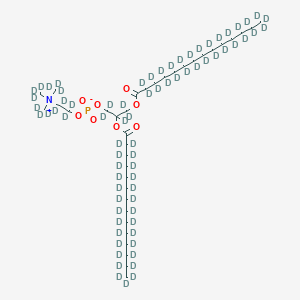
(Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72 is a synthetic phospholipid commonly used in scientific research. It is a deuterated form of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine, where the hydrogen atoms are replaced with deuterium. This compound is particularly valuable in studies involving lipid membranes and their interactions due to its stability and unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72 typically involves the esterification of glycerol with myristic acid, followed by the introduction of the phosphocholine group. The deuteration process is achieved through the use of deuterated reagents and solvents under controlled conditions to ensure the replacement of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and deuteration processes. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and specialized catalysts to facilitate the deuteration process.
Chemical Reactions Analysis
Types of Reactions: (Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products of these reactions include modified phospholipids with altered functional groups, which can be used in further studies or applications.
Scientific Research Applications
(Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72 has a wide range of applications in scientific research:
Chemistry: Used in studies of lipid chemistry and membrane dynamics.
Biology: Employed in the investigation of cell membrane structure and function.
Medicine: Utilized in drug delivery systems and the development of liposomal formulations.
Industry: Applied in the production of stable lipid-based products and formulations.
Mechanism of Action
The mechanism of action of (Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72 involves its incorporation into lipid bilayers, where it influences membrane properties such as fluidity, permeability, and stability. The deuterated form allows for detailed studies using techniques like nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular interactions and dynamics.
Comparison with Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: The non-deuterated form, commonly used in similar applications.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with longer acyl chains, used for comparative studies of membrane properties.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: A phospholipid with unsaturated acyl chains, providing different membrane characteristics.
Uniqueness: (Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72 is unique due to its deuterated nature, which enhances its stability and allows for precise analytical studies. This makes it particularly valuable in research requiring detailed molecular insights.
Properties
Molecular Formula |
C36H72NO8P |
|---|---|
Molecular Weight |
750.4 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/i1D3,2D3,3D3,4D3,5D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D |
InChI Key |
CITHEXJVPOWHKC-JRCJJVRHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


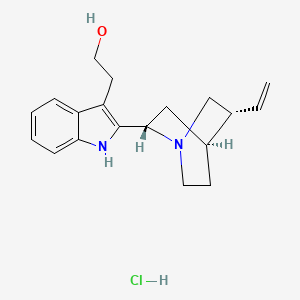

![10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062622.png)

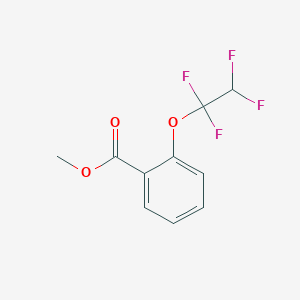

![2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12062637.png)
